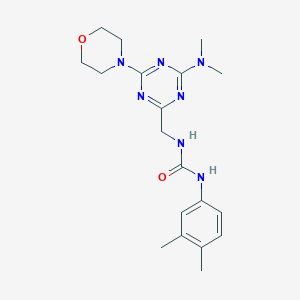
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H27N7O2 and its molecular weight is 385.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20N6O
- Molecular Weight : Approximately 304.36 g/mol
The presence of a triazine ring , a dimethylamino group , and a morpholino substituent suggests significant interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. The triazine core is known for its ability to inhibit key enzymes involved in cancer progression. For instance, studies have shown that derivatives of triazine can act as inhibitors of thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | TrxR | TBD | Induces oxidative stress |
| Ethaselen | TrxR | 0.060 ± 0.002 | Selective antitumor effect |
| Carmustine | DNA cross-linking agent | High toxicity | Limited clinical use |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. G-protein-coupled receptors (GPCRs) play a crucial role in mediating inflammatory responses. Compounds similar to this triazine derivative have been identified as GPCR antagonists, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Case Study: GPCR Antagonism
A study demonstrated that compounds structurally related to the triazine derivative effectively inhibited the activation of inflammatory pathways mediated by GPCRs. This inhibition could lead to reduced symptoms in conditions such as rheumatoid arthritis and asthma.
The proposed mechanism by which this compound exerts its biological effects involves several interactions:
- Binding Affinity : The dimethylamino and morpholino groups enhance the binding affinity to biological targets.
- Hydrogen Bonding : The triazine ring facilitates hydrogen bonding with enzymes or receptors.
- Electrostatic Interactions : These interactions can stabilize the complex formed between the compound and its target.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazine) | Triazine core with morpholine | Anticancer | Specificity towards TrxR |
| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |
| N-(4-(diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl) | Diethylamino group | Varies based on substitution | Different pharmacokinetics |
特性
IUPAC Name |
1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-13-5-6-15(11-14(13)2)21-19(27)20-12-16-22-17(25(3)4)24-18(23-16)26-7-9-28-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZUXGGHNROJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














